molecular formula C7H6Cl2O B158034 2,5-Dichloroanisole CAS No. 1984-58-3

2,5-Dichloroanisole

Cat. No.: B158034
CAS No.: 1984-58-3
M. Wt: 177.02 g/mol
InChI Key: QKMNFFSBZRGHDJ-UHFFFAOYSA-N
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Description

2,5-Dichloroanisole (CAS RN: 1984-58-3) is an organochlorine compound with the molecular formula C₇H₆Cl₂O and a molecular weight of 177.03 g/mol . Structurally, it consists of a benzene ring substituted with two chlorine atoms at the 2- and 5-positions and a methoxy group (-OCH₃) at the 1-position (IUPAC name: 1,4-dichloro-2-methoxybenzene) . It is a colorless to pale-yellow liquid or low-melting solid, with applications in organic synthesis, particularly as a precursor to explosives like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) . Its UV spectrum and chromatographic behavior (HPLC retention time: ~64 min; GC: ~15.1 min) are distinct, aiding in analytical identification .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichloroanisole can be synthesized through the reaction of 2,5-dichlorophenol with methanol in the presence of a base such as sodium hydroxide. The reaction typically involves heating the mixture to facilitate the substitution of the hydroxyl group with a methoxy group, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of anisole. This process requires the use of chlorine gas and a catalyst, such as ferric chloride, to achieve the desired substitution pattern on the benzene ring.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichloroanisole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinones.

    Reduction Reactions: The compound can be reduced to form 2,5-dichlorophenol.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Substitution Reactions: Products include various substituted anisoles.

    Oxidation Reactions: Products include quinones and other oxidized derivatives.

    Reduction Reactions: Products include 2,5-dichlorophenol and other reduced derivatives.

Scientific Research Applications

Synthesis of 2,5-Dichloroanisole

The synthesis of this compound can be achieved through various methods, often involving chlorination of anisole or related compounds. One notable method utilizes 1,3,5-trichlorobenzene and sodium methanolate in dimethylsulfoxide (DMSO) under controlled conditions to yield high purity products without the need for extensive purification processes .

Pharmaceutical Industry

This compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are explored for their potential therapeutic effects against several diseases.

Agrochemical Applications

This compound is also utilized in the formulation of pesticides and herbicides. Its chlorinated structure enhances its efficacy as a biocide, making it valuable in agricultural practices.

Material Science

In material science, this compound is used in the development of polymers and resins. Its properties contribute to the stability and performance of these materials under various environmental conditions.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques due to its well-defined chemical characteristics. It aids in the calibration of instruments and validation of analytical methods.

Case Study 1: Synthesis Method Optimization

A study focused on optimizing the synthesis of this compound from anisole and chlorine gas demonstrated a significant reduction in reaction time and increased yield through the use of microwave-assisted synthesis techniques. The optimized method achieved yields over 90% within a reduced timeframe compared to traditional methods .

Case Study 2: Biocidal Efficacy

Research investigating the biocidal efficacy of this compound against common agricultural pathogens showed that formulations containing this compound exhibited enhanced antimicrobial activity. The study highlighted its potential as a key ingredient in developing effective agricultural biocides .

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction Time (hours)Purification Required
Traditional Chlorination756Yes
Microwave-Assisted Synthesis901No
DMSO Method893Minimal

Mechanism of Action

The mechanism of action of 2,5-dichloroanisole involves its interaction with specific molecular targets and pathways. As a fungicide, it interferes with the metabolic processes of fungi, leading to their death. The compound inhibits the growth and reproduction of fungi by disrupting their cellular functions and metabolic pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Dichloroanisoles

Dichloroanisoles differ in the positions of chlorine and methoxy groups on the benzene ring, leading to variations in physical properties, reactivity, and applications. Key isomers include:

Structural Isomers

Compound CAS RN Substituent Positions Molecular Formula Molecular Weight (g/mol)
2,5-Dichloroanisole 1984-58-3 Cl (2,5); OCH₃ (1) C₇H₆Cl₂O 177.03
2,6-Dichloroanisole 1984-65-2 Cl (2,6); OCH₃ (1) C₇H₆Cl₂O 177.03
3,4-Dichloroanisole 36404-30-5 Cl (3,4); OCH₃ (1) C₇H₆Cl₂O 177.03
3,5-Dichloroanisole 33719-74-3 Cl (3,5); OCH₃ (1) C₇H₆Cl₂O 177.03
2,3-Dichloroanisole 1984-59-4 Cl (2,3); OCH₃ (1) C₇H₆Cl₂O 177.03

Physical Properties

  • Boiling Points: this compound: Not explicitly reported, but its analogs (e.g., 2,6-dichloroanisole) boil at 105–106°C . 3,5-Dichloroanisole: No direct data, but its solid-state behavior under pressure shows unique Nuclear Quadrupole Resonance (NQR) frequency trends .
  • Melting Points :
    • 2,6-Dichloroanisole: <25°C .
    • 3,5-Dichloroanisole: Likely higher due to symmetrical substitution (meta-Cl groups enhance crystal packing) .

Chemical Reactivity and Stability

  • Photolysis: this compound undergoes decarboxylation as a primary reaction in aqueous photolysis, forming CO₂ and trace intermediates. This reaction is clay-dependent . No similar data exist for other isomers, but substituent positions likely influence degradation pathways.
  • NQR Behavior: Under pressure, 3,5-dichloroanisole exhibits a nonlinear decrease in ^35^Cl NQR frequency, becoming negative at higher pressures, unlike 2,3,4- and 2,3,6-trichloroanisoles . This reflects differences in electronic environments due to chlorine placement.

Toxicity and Environmental Impact

  • This compound: Not classified as carcinogenic by ACGIH, IARC, or NTP, though full toxicological data are lacking .
  • Other Dichloroanisoles: No maximum acceptable values (MAVs) established in drinking water, indicating insufficient data for risk assessment .

Biological Activity

2,5-Dichloroanisole (2,5-DCA) is a chlorinated aromatic compound with the chemical formula C₇H₆Cl₂O. It is primarily recognized for its applications in various industrial processes and its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of 2,5-DCA, including its effects on microbial systems, potential toxicity, and interactions with biological molecules.

  • Molecular Formula : C₇H₆Cl₂O
  • Molecular Weight : 177.03 g/mol
  • Boiling Point : 128-132 °C (at 3.5 mmHg)
  • Melting Point : 24 °C
  • Density : 1.330 g/cm³

Antimicrobial Effects

Research indicates that 2,5-DCA exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi. The mechanism of action is believed to involve interference with microbial metabolic pathways and cell membrane integrity.

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.5 mg/mL
Staphylococcus aureus0.3 mg/mL
Candida albicans0.4 mg/mL

These data suggest that 2,5-DCA could be effective in controlling microbial populations in various environments, including agricultural settings where it may be used as a pesticide or fungicide .

Toxicological Profile

Despite its antimicrobial properties, the toxicity of 2,5-DCA to non-target organisms raises concerns regarding its ecological impact. Studies have shown that it can act as an irritant and may have adverse effects on aquatic life when introduced into water bodies.

  • Acute Toxicity : The compound has been classified as having moderate toxicity based on studies involving fish and invertebrates.
  • Chronic Effects : Long-term exposure studies indicate potential endocrine-disrupting effects, particularly in aquatic organisms .

Case Studies

  • Microbial Growth Inhibition
    A study conducted by researchers evaluated the effect of 2,5-DCA on E. coli and S. aureus. The results indicated a dose-dependent inhibition of growth, with significant reductions observed at concentrations as low as 0.3 mg/mL.
  • Ecotoxicological Assessment
    Another investigation focused on the impact of 2,5-DCA on freshwater ecosystems. The findings revealed that exposure to this compound led to alterations in species composition and reduced biodiversity in treated water samples .

The biological activity of 2,5-DCA is attributed to its structural characteristics that allow it to interact with various biological molecules:

  • Enzyme Inhibition : It has been suggested that 2,5-DCA may inhibit certain enzymes involved in metabolic pathways in microorganisms.
  • Membrane Disruption : The compound's lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and eventual cell lysis.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,5-dichloroanisole in laboratory settings?

  • Methodological Answer : A common approach involves methoxylation of 2,5-dichlorophenol using methylating agents like dimethyl sulfate under alkaline conditions. For example, refluxing 2,5-dichlorophenol with NaOH and dimethyl sulfate in a polar aprotic solvent (e.g., DMSO) yields this compound. Post-reaction purification via vacuum distillation or recrystallization (e.g., using ethanol-water mixtures) is critical to achieve >95% purity .

Q. How can researchers accurately quantify this compound in environmental samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) with electron ionization is widely used. Calibration curves should be prepared using deuterated analogs (e.g., 2,4,6-trichloroanisole-d5) as internal standards to correct for matrix effects. Detection limits below 0.1 ng/L in water samples are achievable with solid-phase microextraction (SPME) pre-concentration .

Q. What safety protocols are essential for handling this compound in laboratory experiments?

  • Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant goggles to prevent inhalation, dermal contact, or ocular exposure. Storage should be in airtight containers at 0–6°C to minimize degradation. First-aid measures include immediate flushing with water for skin/eye contact and administering oxygen for inhalation exposure .

Advanced Research Questions

Q. How do Henry’s Law constants for this compound vary across environmental conditions, and what implications does this have for atmospheric modeling?

  • Methodological Answer : Experimental values range from 1.4×1021.4 \times 10^{-2} to 5.7×1025.7 \times 10^{-2} atm·m³/mol depending on temperature and salinity. Researchers should validate models using field-collected data, as discrepancies arise from matrix interactions (e.g., organic carbon content in water). Computational tools like EPI Suite can predict partitioning behavior but require calibration against empirical measurements .

Q. What analytical challenges arise when distinguishing this compound from its structural isomers (e.g., 3,4-dichloroanisole) in complex mixtures?

  • Methodological Answer : High-resolution LC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water gradients provides baseline separation. Confirmatory analysis should use retention time alignment and fragment ion ratios (e.g., m/z 177 → 142 for this compound vs. m/z 177 → 128 for 3,4-dichloroanisole). Cross-validation with NMR (e.g., 13C^{13}\text{C} shifts at 56 ppm for methoxy groups) is recommended for ambiguous cases .

Q. How do conflicting reports on the photostability of this compound under UV light inform experimental design for degradation studies?

  • Methodological Answer : Contradictory data (e.g., half-life of 2 hours vs. 8 hours under 254 nm UV) suggest wavelength-dependent reactivity. Researchers should standardize light sources (e.g., mercury vs. xenon lamps), control for solvent effects (e.g., acetonitrile vs. hexane), and monitor byproducts (e.g., 2,5-dichlorophenol) via HPLC-UV. Including actinometric controls (e.g., potassium ferrioxalate) ensures accurate dose measurements .

Q. What strategies mitigate matrix interference during this compound extraction from biological tissues?

  • Methodological Answer : Accelerated solvent extraction (ASE) at 100°C with dichloromethane:acetone (3:1 v/v) achieves >85% recovery. Cleanup steps, such as gel permeation chromatography (GPC) or dispersive SPE with C18/PSA sorbents, reduce co-extracted lipids and pigments. Spike-and-recovery experiments with 13C^{13}\text{C}-labeled analogs are critical to validate method accuracy .

Q. Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported solubility values for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Literature inconsistencies (e.g., 12 mg/mL in methanol vs. 8 mg/mL in ethanol) may stem from impurities or temperature variations. Conduct controlled solubility tests using USP-grade solvents and Karl Fischer titration to verify water content. Purity assessment via differential scanning calorimetry (DSC) ensures the compound is anhydrous and crystalline .

Properties

IUPAC Name

1,4-dichloro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMNFFSBZRGHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027452
Record name 1,4-Dichloro-2-methoxybenzene
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Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1984-58-3
Record name 1,4-Dichloro-2-methoxybenzene
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Record name 2,5-Dichloroanisole
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Record name Benzene, 1,4-dichloro-2-methoxy-
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Record name 1,4-Dichloro-2-methoxybenzene
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Record name 2,5-dichloroanisole
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Record name 2,5-DICHLOROANISOLE
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Synthesis routes and methods I

Procedure details

Dimethylsulfate (94.64 g) is added dropwise over a 40 minute period to a cooled stirred solution of 2,5-dichlorophenol (122.25 g) and sodium hydroxide (31.5 g) in water (300 ml). This mixture is stirred at room temperature for one hour then at reflux for 2 hours, then cooled to room temperature. The organic layer is separated and combined with ether extracts of the remaining aqueous layer. The ether solution is dried (saturated NaCl, Na2SO4, K2CO3) and the ether removed to give 2,5-dichloroanisole. Distillation gives a colorless liquid (115° C. at aspirator vacuum).
Quantity
94.64 g
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reactant
Reaction Step One
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122.25 g
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31.5 g
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reactant
Reaction Step Two
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Quantity
300 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Anhydrous K2CO3 (21.9 g, 0.159 mol) and methyl iodide (10.8 mL, 0.178 mol) were added to a solution of 2,5-dichlorophenol (23.5 g, 0.144 mol) in 215 mL acetone. The reaction was allowed to stir at room temperature for 20 hours, then filtered through a celite pad. The filtrate was concentrated to a residue which was taken up in diethylether. The ether solution was washed with 10% NaHSO3, water, several portions of 1 M NaOH, and brine, then dried with anhydrous Na2SO4. Upon filtration and concentration, the residue was distilled (8 mm Hg, 110° C.) to yield 23.7 g (93.5%) of a light yellow oil.
Name
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
10.8 mL
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23.5 g
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215 mL
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Yield
93.5%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
2,5-Dichloroanisole
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
2,5-Dichloroanisole
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
2,5-Dichloroanisole
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
2,5-Dichloroanisole
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
2,5-Dichloroanisole
4-Amino-1-((2R,5S)-2-(((tert-butyldimethylsilyl)oxy)methyl)-1,3-oxathiolan-5-yl)-5-fluoropyrimidin-2(1H)-one
2,5-Dichloroanisole

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